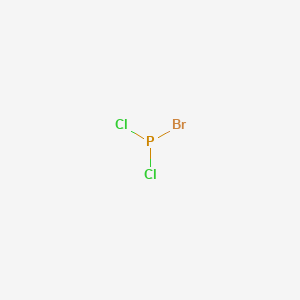
Phosphorous bromide dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous bromide dichloride is a chemical compound with the formula BrCl₂P. It is a member of the phosphorus halides family and is known for its reactivity and utility in various chemical processes. The compound has a molecular weight of 181.784 g/mol and is recognized by its CAS Registry Number 13536-48-6 .
Méthodes De Préparation
Phosphorous bromide dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and precise temperature control to optimize yield and purity .
Analyse Des Réactions Chimiques
Phosphorous bromide dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: It readily participates in substitution reactions, where the bromine or chlorine atoms can be replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
Phosphorous bromide dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It plays a role in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which phosphorous bromide dichloride exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phosphorous bromide dichloride can be compared with other phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to its mixed halide composition, which can offer distinct reactivity and selectivity in certain chemical processes. Similar compounds include:
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus pentabromide (PBr₅) .
This compound stands out due to its ability to participate in a wider range of substitution reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
13536-48-6 |
|---|---|
Formule moléculaire |
BrCl2P |
Poids moléculaire |
181.78 g/mol |
Nom IUPAC |
bromo(dichloro)phosphane |
InChI |
InChI=1S/BrCl2P/c1-4(2)3 |
Clé InChI |
QWPNFFZZCGHHQP-UHFFFAOYSA-N |
SMILES canonique |
P(Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



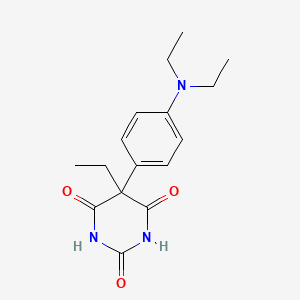
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)



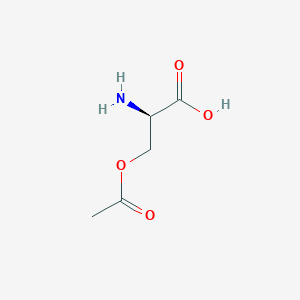
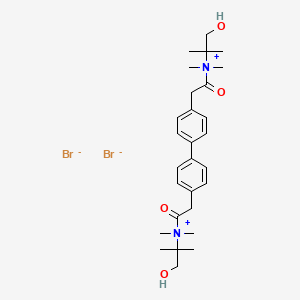
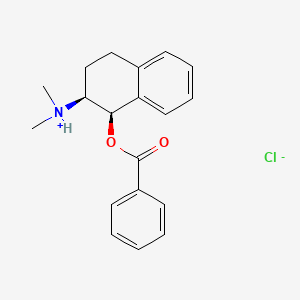
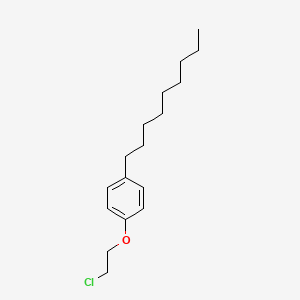
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
